2-methyl-4-(methylcarbamoylamino)benzenesulfonyl Chloride

CAS No.: 678185-70-1

Cat. No.: VC3782793

Molecular Formula: C9H11ClN2O3S

Molecular Weight: 262.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 678185-70-1 |

|---|---|

| Molecular Formula | C9H11ClN2O3S |

| Molecular Weight | 262.71 g/mol |

| IUPAC Name | 2-methyl-4-(methylcarbamoylamino)benzenesulfonyl chloride |

| Standard InChI | InChI=1S/C9H11ClN2O3S/c1-6-5-7(12-9(13)11-2)3-4-8(6)16(10,14)15/h3-5H,1-2H3,(H2,11,12,13) |

| Standard InChI Key | PXASBWYNKYBXFK-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)NC(=O)NC)S(=O)(=O)Cl |

| Canonical SMILES | CC1=C(C=CC(=C1)NC(=O)NC)S(=O)(=O)Cl |

Introduction

Chemical Identity and Basic Properties

2-methyl-4-(methylcarbamoylamino)benzenesulfonyl chloride is an organic compound characterized by a benzenesulfonyl chloride scaffold with methyl and methylcarbamoylamino substituents. This compound has gained attention in research settings for its potential in pharmaceutical synthesis and as a chemical intermediate.

Identification Data

| Parameter | Value |

|---|---|

| CAS Number | 678185-70-1 |

| Molecular Formula | C9H11ClN2O3S |

| Molecular Weight | 262.71 g/mol |

| IUPAC Name | 2-methyl-4-(methylcarbamoylamino)benzenesulfonyl chloride |

| Standard InChI | InChI=1S/C9H11ClN2O3S/c1-6-5-7(12-9(13)11-2)3-4-8(6)16(10,14)15/h3-5H,1-2H3,(H2,11,12,13) |

| Standard InChIKey | PXASBWYNKYBXFK-UHFFFAOYSA-N |

| Synonyms | 2-Methyl-4-(3-methylureido)benzene-1-sulfonyl chloride; 2-Methyl-4-(3-methyl-ureido)-benzenesulfonyl chloride |

Structural Features and Chemical Composition

Molecular Structure

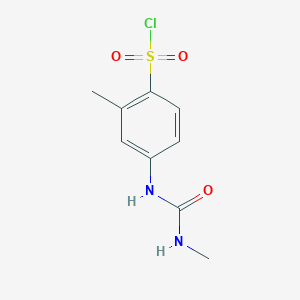

2-methyl-4-(methylcarbamoylamino)benzenesulfonyl chloride features a benzene ring substituted with four key functional groups:

-

A sulfonyl chloride group (-SO2Cl) at position 1

-

A methyl group (-CH3) at position 2

-

A methylcarbamoylamino group (-NHCONH-CH3) at position 4

-

Hydrogen atoms at positions 3, 5, and 6

The presence of these functional groups creates a molecule with both electrophilic and nucleophilic sites, contributing to its reactivity profile and potential utility in organic synthesis .

Structural Characteristics

The compound's structure contains several important functional elements:

-

The sulfonyl chloride group: Highly reactive, making it valuable in synthesis reactions

-

The methylcarbamoylamino group: Contains a urea-like functionality that can participate in hydrogen bonding

-

The methyl substituent: Provides steric hindrance and affects the electron distribution within the molecule

These structural features contribute to the compound's chemical behavior and potential applications in various chemical transformations .

Synthesis Methods

Laboratory Synthesis Considerations

Based on synthesis methods for related compounds, the preparation of 2-methyl-4-(methylcarbamoylamino)benzenesulfonyl chloride likely involves several key considerations:

A potential synthetic route may involve chlorosulfonation of 2-methyl-4-aminotoluene followed by reaction with methyl isocyanate to introduce the methylcarbamoylamino functionality .

Reactivity Profile

General Reactivity

As a sulfonyl chloride, 2-methyl-4-(methylcarbamoylamino)benzenesulfonyl chloride exhibits high electrophilic character at the sulfur atom, making it reactive toward nucleophiles. Key reactivity patterns include:

-

Nucleophilic substitution at the sulfonyl chloride position

-

Potential hydrogen bonding interactions through the methylcarbamoylamino group

-

Possible electrophilic aromatic substitution reactions influenced by the existing substituents

Key Reactions

The reactivity of the sulfonyl chloride group makes this compound moisture-sensitive, necessitating appropriate handling techniques to prevent degradation .

Applications in Chemical Research and Industry

Pharmaceutical Applications

The structural features of 2-methyl-4-(methylcarbamoylamino)benzenesulfonyl chloride suggest potential applications in pharmaceutical research:

-

As a building block for sulfonamide-containing drugs

-

In the synthesis of enzyme inhibitors

-

As an intermediate in the preparation of biologically active compounds

Similar sulfonyl chloride compounds have demonstrated utility in developing compounds with anticancer, antibacterial, and other biological activities.

Synthetic Utility

In organic synthesis, 2-methyl-4-(methylcarbamoylamino)benzenesulfonyl chloride can serve several important functions:

-

As an electrophilic reagent in the preparation of complex molecules

-

For the introduction of sulfonamide or sulfonate functionality into target compounds

-

As a protecting group for amines or alcohols in multi-step syntheses

-

In the preparation of specialized reagents for chemical transformations

Future Research Directions

Structure-Activity Relationship Studies

Further research into the biological activity of compounds derived from 2-methyl-4-(methylcarbamoylamino)benzenesulfonyl chloride could yield valuable insights for drug development. The presence of the methylcarbamoylamino group, which can participate in hydrogen bonding interactions, suggests potential for targeted molecular recognition in biological systems.

Synthetic Methodology Development

Development of improved synthetic routes to 2-methyl-4-(methylcarbamoylamino)benzenesulfonyl chloride and related compounds represents another promising research direction. This could include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume